3-Cyano-2-methoxypropanoic acid

Overview

Description

3-Cyano-2-methoxypropanoic acid, also known as 3-cyano-2-methoxypropionic acid (CMPA), is a naturally occurring organic compound found in various plants and animals1. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties1.

Synthesis Analysis

The synthesis of 3-Cyano-2-methoxypropanoic acid involves several advanced techniques in metabolic engineering and synthetic biology. These include introducing heterologous pathways, precise gene expression control, enzyme engineering, and fermentation optimization to improve yields in microbial cell factories1.Molecular Structure Analysis

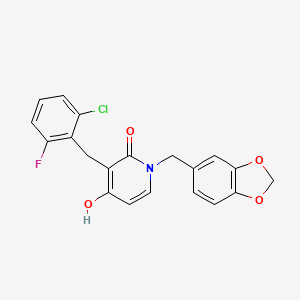

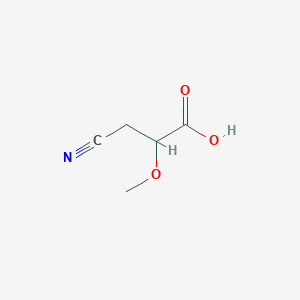

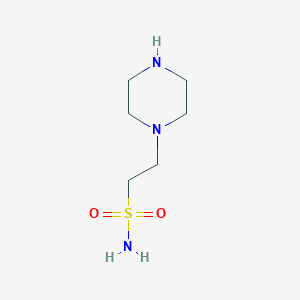

The molecular formula of 3-Cyano-2-methoxypropanoic acid is C5H7NO31. The molecular weight is 129.11 g/mol1.

Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, it’s known that the compound has a wide range of biological activities, which suggests it may participate in various biochemical reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol1.Scientific Research Applications

Chemical Synthesis and Catalysis

- Application : CMPA is used in catalytic chemical methods for the production of 3-HP.

- Method : Eco-sustainable processes have been developed for the production of 3-HP, highlighting the potential of catalytic methods in achieving high yields from biomass-derived materials.

- Results : The development of these eco-sustainable processes has demonstrated a chemical-catalytic approach to sustainable chemical synthesis.

Biomass Conversion to 3-HP

- Application : CMPA is used in the biomass conversion to 3-HP.

- Method : The biomass-derived platform chemical levulinic acid can be efficiently converted into 3-HP through oxidation with hydrogen peroxide.

- Results : This method demonstrates a chemical-catalytic approach to sustainable chemical synthesis.

Organic Chemistry and Drug Development

- Application : CMPA is used in the biocatalytic synthesis of chiral precursors of β-substituted-γ-amino acids, which are crucial for drug development.

- Method : Commercial lipases have been used as biocatalysts for the synthesis of these chiral precursors.

- Results : This method offers an efficient route to optically active compounds.

Environmental and Materials Science

- Application : CMPA is used in the development of new acrylamide derivatives explored as corrosion inhibitors in nitric acid solutions for copper.

- Method : The structural properties of cyano and methoxy groups are leveraged for enhancing corrosion resistance.

- Results : This showcases the application of organic compounds in materials protection.

Synthesis of Cyanoacrylate Monomers

- Application : CMPA is used in the synthesis of monomeric cyanoacrylates, which are the basis of fast-curing cyanoacrylate adhesives widely used in various fields of engineering and medicine .

- Method : The synthesis involves the creation of new adhesive materials based on cyanoacrylates .

- Results : These adhesives have unique properties such as high curing speed at room temperature, good adhesion to most materials, and high strength characteristics .

3D Prototyping Models

- Application : CMPA is used in the creation of 3D prototyping models .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has led to the development of efficient and accurate 3D models .

Fingerprinting in Forensic Science

- Application : CMPA is used for fingerprinting in forensic science .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has improved the accuracy and efficiency of fingerprinting in forensic investigations .

Drug Carriers of Prolonged Action

- Application : CMPA is used for creating drug carriers of prolonged action .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has led to the development of efficient drug delivery systems .

Glass Ionomer Cements

- Application : CMPA is used in glass ionomer cements .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has improved the performance and durability of dental restorations .

Nanofibers and Photoresists

- Application : CMPA is used for obtaining nanofibers and photoresists .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has led to the development of advanced materials with unique properties .

Superhydrophobic Surfaces

- Application : CMPA is used for creating superhydrophobic surfaces .

- Method : The unique properties of cyanoacrylates, such as high curing speed at room temperature and good adhesion to most materials, are leveraged for this application .

- Results : This application has led to the development of surfaces with unique water-repelling properties .

Safety And Hazards

The safety and hazards of 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, it’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on 3-Cyano-2-methoxypropanoic acid could include further exploration of its biological activities and potential therapeutic applications. Additionally, more research could be done to understand its synthesis and chemical reactions1.

Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

3-cyano-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-4(2-3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYPSDXPSDYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-methoxypropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)